6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
Description
Properties
IUPAC Name |
6-methyl-2,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-7-4-9-8(11)5-10(6)7/h2-3H,4-5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKVCQIKBIILOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504664 | |
| Record name | 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74583-40-7 | |
| Record name | 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- IUPAC Name : 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
- CAS Number : 74583-40-7
The compound features a unique bicyclic structure that contributes to its biological activity and potential applications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in animal models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation.
Agricultural Chemistry
This compound's derivatives are being explored for use as agrochemicals:
- Pesticidal Properties : Some derivatives show promise as effective pesticides against specific agricultural pests. Their mechanism of action may involve disrupting metabolic pathways in target organisms.
Material Science
This compound is also being studied for its utility in material science:
- Polymer Chemistry : The compound can be used as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their anticancer activity against multiple cell lines. The most potent analog exhibited an IC50 value of 8.7 µM against HeLa cells, indicating significant potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Mechanism
A research article in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with the compound reduced amyloid-beta plaque accumulation and improved cognitive function compared to control groups.
Case Study 3: Agricultural Application
A study conducted on the efficacy of this compound as a pesticide demonstrated that it effectively reduced the population of Spodoptera frugiperda larvae by over 70% at concentrations around 20 µM, suggesting its potential use in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one (CAS: 16620-83-0)
Structural Differences :
- Fully saturated pyrido-pyrazinone core vs. partially unsaturated pyrrolo-pyrazinone in the target compound.
- No methyl substituent in the hexahydro derivative.
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Structural Differences :
- Ketone group at position 1 vs. position 3 in the target compound.
- Differential hydrogenation patterns alter ring strain and electronic properties.
Context :
4-Methyl-4-propyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
Tabulated Comparison of Key Compounds
Q & A
Q. What are the established synthetic routes for 6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one, and what reaction conditions are critical?
The compound can be synthesized via cyclization reactions starting from pyrrole-2-carboxaldehyde derivatives. A key method involves treating 2-formyl-5-methylpyrrole-1-acetic acid with POCl₃ and HCONMe₂ under anhydrous conditions to form the pyrrolopyrazine core. The reaction requires strict temperature control (0–25°C) and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product .
Q. How is structural characterization performed for this compound, and what spectroscopic data are diagnostic?
Characterization relies on:
- ¹H/¹³C NMR : Key signals include a methyl group at δ ~2.1 ppm (singlet) and downfield-shifted carbonyl carbons (δ ~170–175 ppm).
- IR spectroscopy : Stretching vibrations for the lactam carbonyl (1650–1700 cm⁻¹) and NH groups (3200–3300 cm⁻¹).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight. Cross-referencing with literature data (e.g., Acta Chem. Scand. B) ensures accuracy .
Q. What role does the Maillard reaction play in the formation of pyrrolopyrazine derivatives?
The Maillard reaction between reducing sugars (e.g., D-glucose) and amino acids (e.g., glycine) generates intermediates like pyrrole-2-carboxaldehyde, which undergo cyclization to form pyrrolopyrazines. Reaction parameters (pH, temperature, and solvent polarity) influence yield and regioselectivity. For example, acidic conditions favor protonation of intermediates, directing cyclization pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
- Temperature gradients : Slow warming (0°C → RT) reduces byproduct formation.
- Workup protocols : Quenching with aqueous NaOH (2 M) followed by ether extraction improves purity .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Unexpected NMR/IR signals may arise from:
Q. What methodologies are used to evaluate the pharmacological activity of pyrrolopyrazine derivatives?
- In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence-based assays.
- ADMET profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cell monolayers).
- Structure-activity relationships (SAR) : Introduce substituents (e.g., alkyl chains, halogens) at the 6-methyl position to modulate bioactivity .
Q. What strategies enable the synthesis of novel 1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives?
- Phosphonylation : React with dialkyl phosphites under radical conditions to introduce phosphonate groups at the 1-position.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids functionalize the pyrrole ring.
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) enable enantioselective synthesis of substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
